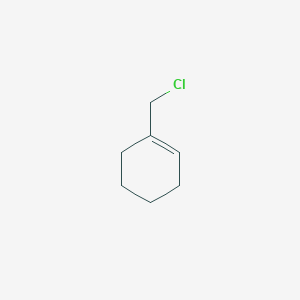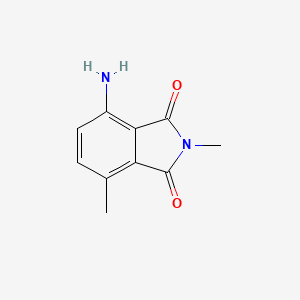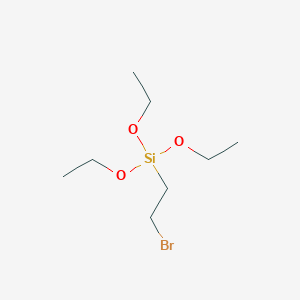
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is a complex organic compound with a multifaceted structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate involves multiple steps. The process typically starts with the preparation of the phenethyl alcohol derivative, followed by the introduction of the diethylaminoethoxy group and the hydroxyphenyl group. The final step involves the formation of the citrate salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The industrial methods also focus on optimizing reaction times and temperatures to maximize efficiency.
化学反应分析
Types of Reactions
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the specific functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity. The exact mechanism involves binding to the active sites of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Phenethyl alcohol: A simpler analog with fewer functional groups.
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenyl group but lacks the diethylaminoethoxy and citrate components.
2-Phenylethanol: Another related compound with a similar core structure.
Uniqueness
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various scientific fields.
属性
CAS 编号 |
35263-96-8 |
|---|---|
分子式 |
C35H45NO11 |
分子量 |
655.7 g/mol |
IUPAC 名称 |
4-[1-[4-[2-(diethylamino)ethoxy]phenyl]-1-hydroxy-2-(4-methoxyphenyl)butyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C29H37NO4.C6H8O7/c1-5-28(22-8-16-26(33-4)17-9-22)29(32,23-10-14-25(31)15-11-23)24-12-18-27(19-13-24)34-21-20-30(6-2)7-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-19,28,31-32H,5-7,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
DFDFYJOAECKIGX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)OCCN(CC)CC)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




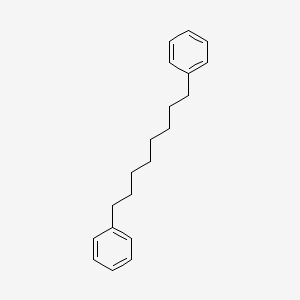
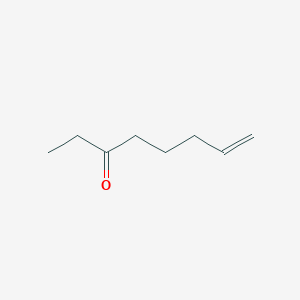
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

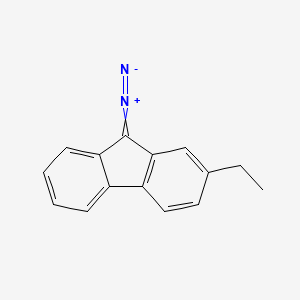
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
